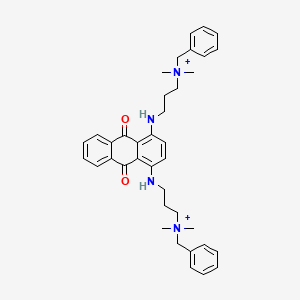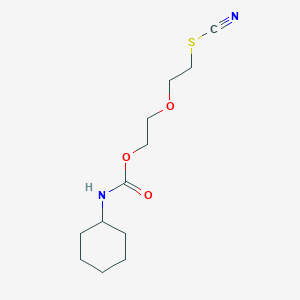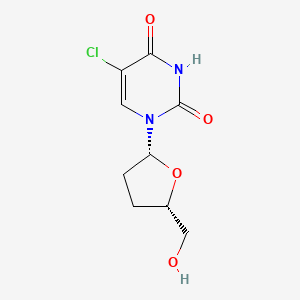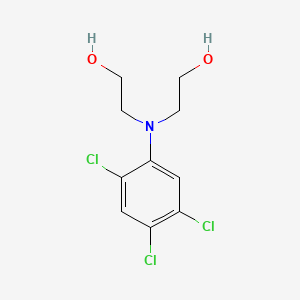
Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of ethanol groups and a trichlorophenyl imino group, which contribute to its distinct chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- typically involves the reaction of 2,4,5-trichloroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through techniques such as distillation or crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction and improve yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2,2’-[(4-methylphenyl)imino]bis-: Similar structure but with a methyl group instead of trichloro.
Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-: Contains a nitro group, leading to different reactivity and applications
Uniqueness
Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where chlorinated compounds are required .
Propiedades
Número CAS |
7145-83-7 |
|---|---|
Fórmula molecular |
C10H12Cl3NO2 |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
2-[2,4,5-trichloro-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H12Cl3NO2/c11-7-5-9(13)10(6-8(7)12)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
Clave InChI |
XMBSMBRKYGCIAW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
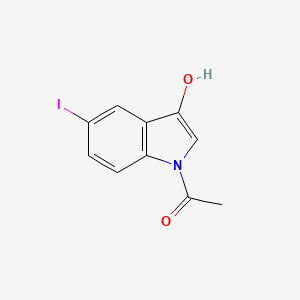
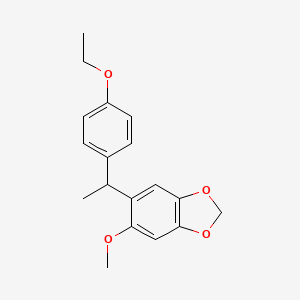
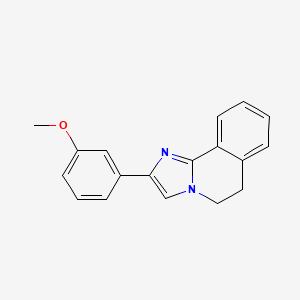
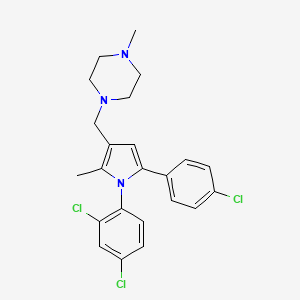
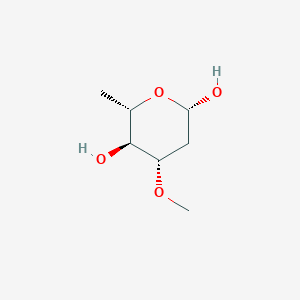
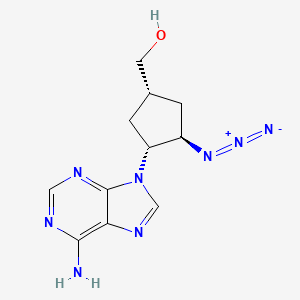
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
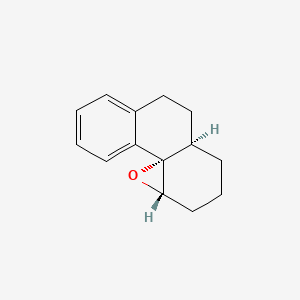
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
